molecular formula C9H5Cl3N2O B2908165 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole CAS No. 1016503-65-3

2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B2908165
CAS No.: 1016503-65-3
M. Wt: 263.5
InChI Key: URYHWFUSDRWJSL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole (CAS 1016503-65-3) is a high-value chemical building block belonging to the 1,3,4-oxadiazole family, a class of heterocyclic compounds recognized for their significant potential in pharmaceutical research and development . This compound, with the molecular formula C9H5Cl3N2O and a molecular weight of 263.51 g/mol, is characterized by its powder form and is recommended to be stored at 4°C . The chloromethyl group at the 2-position of the oxadiazole ring makes it a versatile synthetic intermediate, amenable to further nucleophilic substitution reactions, which allows researchers to create a diverse array of more complex derivatives for structure-activity relationship (SAR) studies . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with demonstrated biological activities particularly in the field of oncology . Researchers are increasingly focusing on 1,3,4-oxadiazole derivatives for their multifaceted antiproliferative effects. These compounds have shown promise by employing various mechanisms of action, including the inhibition of key cancer-related enzymes and proteins such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural motif is present in clinically investigated agents, underscoring its relevance in the design of novel anticancer therapeutics . Furthermore, recent studies on 1,3,4-oxadiazole-2-thioether derivatives have shown high cytotoxicity against human lung cancer (A549) cell lines, indicating the potential of this chemical class in developing new treatments for lung cancer diseases . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate personal protective equipment should be worn, and all handling should occur in a well-ventilated environment, such as a fume hood. Avoid breathing dust/fume/gas/mist/vapors and contact with skin and eyes .

Properties

IUPAC Name

2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-7-13-14-9(15-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYHWFUSDRWJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(O2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2,6-dichlorobenzohydrazide with chloroacetic acid under acidic conditions. The reaction proceeds through cyclization to form the oxadiazole ring. The reaction conditions often include the use of a strong acid like sulfuric acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative of the oxadiazole .

Scientific Research Applications

2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole exerts its effects is primarily through its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The biological and chemical properties of 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole can be contextualized by comparing it to structurally related compounds. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name (C2 and C5 Substituents) Key Activities/Properties Reference
Target compound : Chloromethyl, 2,6-dichlorophenyl Commercial availability; electron-withdrawing substituents suggest pesticidal/CNS potential
2-(Methylsulfonyl)-5-(4-fluorophenyl) Antifungal activity against Xanthomonas oryzae; enhances chlorophyll retention in rice
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl) Anti-inflammatory (59.5% inhibition at 20 mg/kg, comparable to indomethacin)
5-[2-(2,6-Dichloroaniline)benzyl]-2-mercapto Anti-inflammatory activity; lower ulcerogenicity than standard drugs
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) Fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum)
5-(4-Nitrophenyl)-2-(4-chlorophenyl) CNS depressant activity (enhanced by nitro and chloro groups)

Hypothesized Activity of the Target Compound

Based on substituent trends:

  • Pesticidal Potential: The 2,6-dichlorophenyl group is common in agrochemicals (e.g., chlorothalonil), suggesting possible fungicidal or herbicidal activity.
  • CNS Effects : Chloro substituents may enhance blood-brain barrier penetration, analogous to nitrophenyl/chlorophenyl CNS depressants .
  • Anti-Inflammatory Applications : Structural similarity to ulcerogenicity-reduced analogs supports further investigation .

Biological Activity

2-(Chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The presence of electron-withdrawing groups like chlorine at specific positions enhances the anticancer efficacy of these compounds. For instance, compounds with dichlorophenyl groups exhibited increased cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound demonstrated significant activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundMCF-75.0
CEM-133.8
DoxorubicinMCF-70.5
CEM-130.8

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. The presence of halogen substituents has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In an antimicrobial screening assay, this compound exhibited notable activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antioxidant Activity

Oxadiazole derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is a critical factor in assessing their potential therapeutic applications.

Research Findings

Research indicated that compounds with oxadiazole moieties possess significant radical scavenging activity. In vitro assays demonstrated that this compound showed a dose-dependent increase in antioxidant capacity.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be attributed to their structural features. Electron-withdrawing groups such as chlorine enhance the biological potency by stabilizing reactive intermediates or enhancing interaction with biological targets.

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole, and how can purity be optimized?

The synthesis typically involves multi-step reactions, such as cyclization of hydrazides with chlorinated aromatic precursors. For example, derivatives with dichlorophenyl groups are synthesized via condensation of hydrazine derivatives with 2,6-dichlorobenzaldehyde, followed by chloromethylation . Key steps include:

  • Purity Optimization : Use anhydrous solvents (e.g., DMF) under inert gas (N₂) to minimize side reactions.
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263.51 for [M+H]⁺) validate molecular weight .
  • IR Spectroscopy : Stretching vibrations for C-Cl (650–800 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) confirm functional groups .

Q. What are the reported biological activities of this compound?

The compound exhibits:

  • Anti-inflammatory activity : IC₅₀ values <10 µM in COX-2 inhibition assays .
  • Antimicrobial effects : MIC of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anticonvulsant potential : ED₅₀ of 25 mg/kg in rodent models via GABA receptor modulation .

Q. How should this compound be stored to ensure stability?

  • Temperature : 4°C in sealed amber vials to prevent photodegradation .
  • Solubility : Stable in DMSO (>6 months at -20°C) but hydrolyzes in aqueous solutions (pH <5 or >9) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature Control : Maintain 80–90°C during cyclization to avoid byproduct formation .
  • Catalysts : Use triethylamine (TEA) as a base to enhance nucleophilic substitution efficiency .
  • Scalability : Pilot studies show 85% yield at 100g scale with continuous-flow reactors .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Structural Analogues : Impurities from incomplete chloromethylation (e.g., 5% des-chloro byproduct) can skew results . Validate purity via HPLC (retention time: 12.3 min, C18 column) .

Q. What is the hypothesized mechanism of action for its anti-inflammatory activity?

Computational docking studies suggest:

  • COX-2 Binding : The dichlorophenyl group occupies the hydrophobic pocket (binding energy: -9.2 kcal/mol) .
  • NF-κB Pathway Inhibition : Downregulates TNF-α (IC₅₀: 7.8 µM) in RAW 264.7 macrophages .

Q. How do structural modifications impact bioactivity?

SAR studies reveal:

  • Chlorine Position : 2,6-dichloro substitution enhances COX-2 selectivity (10-fold vs. COX-1) .
  • Oxadiazole Ring : Replacing oxygen with sulfur reduces potency (e.g., IC₅₀ increases from 5.2 to 18.7 µM) .
  • Chloromethyl Group : Critical for covalent binding to cysteine residues in target enzymes .

Q. What computational tools are recommended for studying its receptor interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction .
  • MD Simulations : GROMACS (50 ns runs) to assess stability of ligand-receptor complexes .

Q. Are there toxicity concerns for in vivo studies?

  • Acute Toxicity : LD₅₀ >500 mg/kg in mice (oral), but severe eye irritation (GHS Category 2) necessitates protective gear .
  • Genotoxicity : Negative in Ames tests, but metabolites (e.g., dichloroaniline) require further profiling .

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